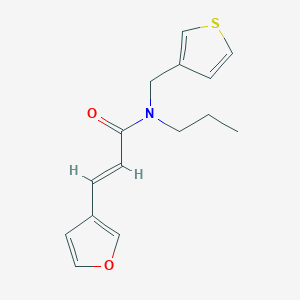![molecular formula C20H23N5O3 B2941546 8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915928-37-9](/img/structure/B2941546.png)
8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA and are involved in cellular energy transfer and protein synthesis .
Molecular Structure Analysis
The compound has a purine core, which is a two-ring system composed of a pyrimidine ring fused to an imidazole ring. It also has various substituents on the purine core, including a 3-hydroxypropyl group and a 4-methylbenzyl group .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and eliminations, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and substituents. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Properties
The chemical compound falls within the broader category of mesoionic purinone analogs and imidazo[2,1-f]purine derivatives, which have been extensively studied for their unique properties and potential applications in scientific research. One study focuses on the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, which are analogs of purine-2,8-dione. These compounds exist predominantly in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, showcasing their potential for further chemical modifications and applications in biochemical studies (Coburn & Taylor, 1982).
Antiviral Activity
Another research avenue explores the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogues. The creation of these compounds involves intricate chemical synthesis, yielding products tested against various viruses in tissue culture. This study underscores the potential use of imidazo[2,1-f]purine derivatives in developing novel antiviral drugs (Kim et al., 1978).
Pharmacological Evaluation
Research on the structure-activity relationships and molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones reveals their affinity for serotoninergic and dopaminergic receptors. This line of study is instrumental in identifying potential therapeutic agents for treating mood disorders, indicating the value of these compounds in psychiatric and neurological research (Zagórska et al., 2015).
Safety Evaluation
The toxicological evaluation of novel compounds related to the chemical structure , for use in food and beverage applications, highlights the importance of assessing safety for consumer health. Such studies ensure that any potential applications of these compounds in flavor modification or food processing meet rigorous safety standards (Karanewsky et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(3-hydroxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-5-7-15(8-6-13)12-25-18(27)16-17(22(3)20(25)28)21-19-23(9-4-10-26)14(2)11-24(16)19/h5-8,11,26H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQZDUPIFCFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCO)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16618991 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)
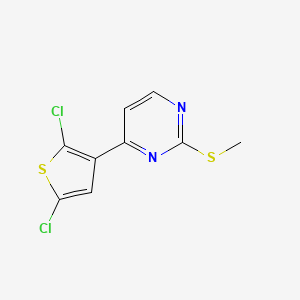

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)
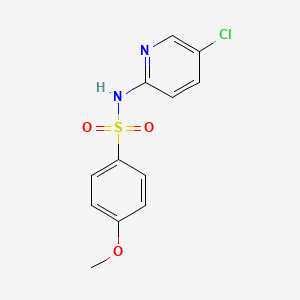
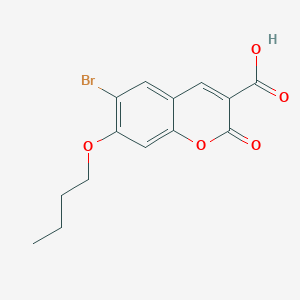
![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
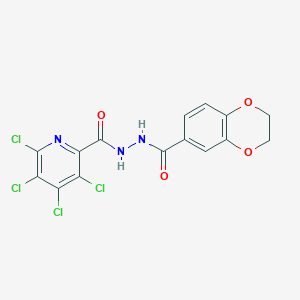
![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)
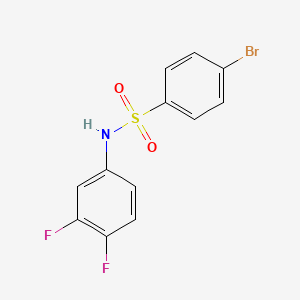
![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)
